molecular formula C21H18ClNO3S B11626041 N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide

N-[(4-chlorophenyl)sulfonyl]-2-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B11626041
M. Wt: 399.9 g/mol
InChI Key: XKGXEZRKMVSSEW-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide: is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a benzamide structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide may involve large-scale batch reactions. The process includes the use of automated reactors to maintain precise control over reaction conditions such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group in the compound can undergo nucleophilic substitution reactions with reagents like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride
  • 4-Methylbenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride

Uniqueness

N-(4-Chlorobenzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzamide is unique due to its specific structural features, which include the combination of a sulfonyl group with a benzamide structure. This unique combination imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C21H18ClNO3S

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-2-methyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNO3S/c1-15-7-11-18(12-8-15)23(21(24)20-6-4-3-5-16(20)2)27(25,26)19-13-9-17(22)10-14-19/h3-14H,1-2H3

InChI Key

XKGXEZRKMVSSEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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